molecular formula C9H11ClO B8046730 1-Chloro-3-ethoxy-2-methylbenzene

1-Chloro-3-ethoxy-2-methylbenzene

Cat. No.: B8046730
M. Wt: 170.63 g/mol
InChI Key: HFVXWBVLELTBJB-UHFFFAOYSA-N
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Description

1-Chloro-3-ethoxy-2-methylbenzene is an organic compound with the molecular formula C9H11ClO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an ethoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-ethoxy-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 3-ethoxy-2-methylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-ethoxy-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom, yielding 3-ethoxy-2-methylbenzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as 3-ethoxy-2-methylphenol when hydroxide is the nucleophile.

    Oxidation: Formation of 3-ethoxy-2-methylbenzoic acid or 3-ethoxy-2-methylbenzaldehyde.

    Reduction: Formation of 3-ethoxy-2-methylbenzene.

Scientific Research Applications

1-Chloro-3-ethoxy-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-3-ethoxy-2-methylbenzene in chemical reactions typically involves electrophilic aromatic substitution. The chlorine atom, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic attack, directing incoming electrophiles to the meta position relative to the chlorine. The ethoxy group, being an electron-donating group, activates the ring towards electrophilic substitution, directing electrophiles to the ortho and para positions relative to the ethoxy group .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-3-ethoxy-2-methylbenzene is unique due to the presence of both electron-withdrawing (chlorine) and electron-donating (ethoxy) groups on the benzene ring. This combination allows for selective reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-chloro-3-ethoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-3-11-9-6-4-5-8(10)7(9)2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVXWBVLELTBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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